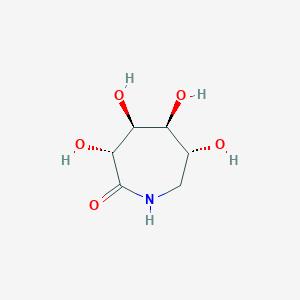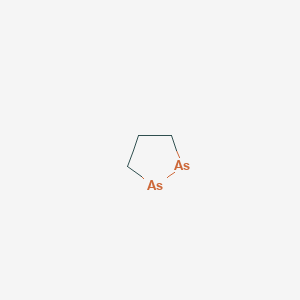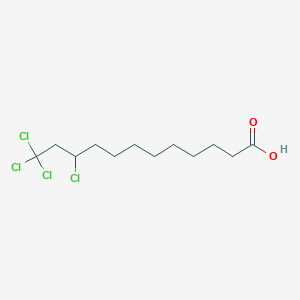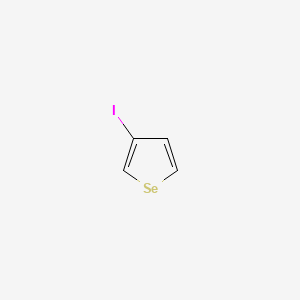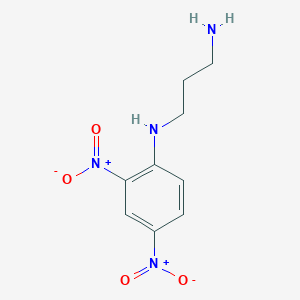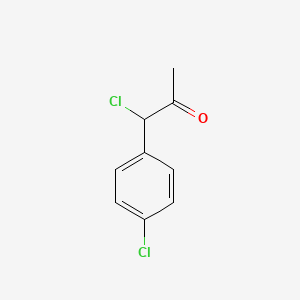![molecular formula C7H13NO2S2 B14710323 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid CAS No. 20940-21-0](/img/structure/B14710323.png)
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylcarbamothioyl group attached to a sulfanyl group, which is further connected to a methylpropanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid typically involves the reaction of dimethylcarbamothioyl chloride with 2-mercapto-2-methylpropanoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of this compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methylpropanoic acid moiety can be reduced to form alcohols.
Substitution: The dimethylcarbamothioyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The dimethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Dimethylcarbamothioyl)sulfanyl]acetic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-Cyano-2-propyl dodecyl trithiocarbonate
Uniqueness
2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the propanoic acid backbone. This structural variation can influence its reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
20940-21-0 |
|---|---|
Molekularformel |
C7H13NO2S2 |
Molekulargewicht |
207.3 g/mol |
IUPAC-Name |
2-(dimethylcarbamothioylsulfanyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2S2/c1-7(2,5(9)10)12-6(11)8(3)4/h1-4H3,(H,9,10) |
InChI-Schlüssel |
BHFQSAXEHALLED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)O)SC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-](/img/structure/B14710253.png)

